1-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
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Overview
Description
1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a chemical compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The presence of the difluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. This process involves the generation of sulfonyl radicals from sodium arylsulfinates, which then add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals. These radicals are subsequently trapped by α-trifluoromethyl alkenes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic route. The process would require optimization of reaction conditions, such as temperature, light intensity, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, enhancing the pharmacokinetic profiles of therapeutic agents.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity towards target proteins or enzymes. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.
Difluoromethyl-substituted compounds: These compounds contain the difluoromethyl group but may have different core structures.
Uniqueness: 1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2639437-56-0 |
---|---|
Molecular Formula |
C7H12ClF2N |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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